An In-depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5)
An In-depth Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Difluoro-6-(trifluoromethyl)benzonitrile, a highly functionalized aromatic building block. The strategic placement of fluorine atoms, a trifluoromethyl group, and a nitrile moiety on a benzene ring makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. We will delve into its physicochemical properties, plausible synthetic routes, chemical reactivity, and its role in modern drug discovery, grounded in established chemical principles and supported by relevant literature.
Section 1: Core Physicochemical and Spectroscopic Properties
2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a liquid at room temperature, characterized by its high density and specific thermal properties.[1][2] The combination of its functional groups dictates its solubility, reactivity, and spectral characteristics.
Physicochemical Data
The key quantitative properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 186517-05-5 | [3] |
| Molecular Formula | C₈H₂F₅N | [3] |
| Molecular Weight | 207.10 g/mol | [3] |
| IUPAC Name | 2,3-difluoro-6-(trifluoromethyl)benzonitrile | |
| Physical Form | Liquid | [1] |
| Density | 1.45 g/cm³ | [2] |
| Boiling Point | 191.1 °C at 760 mmHg | [2] |
| Flash Point | 69.4 °C | [2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Predicted Spectroscopic Characteristics
While publicly available experimental spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on the extensive data available for structurally similar fluorinated aromatics.[4] These predictions are crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum will feature two complex multiplets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. Each signal would be expected to show coupling to the adjacent proton (ortho-coupling, ~7-9 Hz) and smaller couplings to the fluorine atoms at positions 2 and 3.
-
¹⁹F NMR: This is a key characterization technique. Three distinct signals are expected:
-
A singlet for the -CF₃ group, typically observed around -63 ppm relative to CFCl₃.[5][6]
-
Two multiplets for the aromatic fluorine atoms at C2 and C3. These will show a large fluorine-fluorine coupling to each other and smaller couplings to the adjacent aromatic protons. Their chemical shifts are influenced by the adjacent substituents.
-
-
¹³C NMR: The spectrum will display 8 distinct signals. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, and the nitrile carbon will have a characteristic shift around 115-120 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key stretching frequencies:
-
A sharp, strong absorption for the nitrile (C≡N) group around 2230-2240 cm⁻¹.
-
Strong absorptions in the 1000-1400 cm⁻¹ region corresponding to C-F bonds of both the aromatic fluorines and the trifluoromethyl group.
-
Section 2: Synthesis and Mechanistic Insights
The synthesis of poly-substituted aromatic compounds like 2,3-Difluoro-6-(trifluoromethyl)benzonitrile relies heavily on controlling the regioselectivity of substitution reactions on a pre-functionalized ring. The most plausible and industrially relevant approach is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
While a specific protocol for this compound is noted in patent literature, the detailed methodology is not widely published.[1] However, a robust synthesis can be designed based on the well-documented SₙAr reaction of 2,3,4-trifluoronitrobenzene with cyanide salts.[1][7] A similar logic can be applied using a trifluoromethyl-substituted starting material.
The proposed pathway begins with 1,2,3,4-tetrafluorobenzene . The key is the regioselective displacement of a fluorine atom with a trifluoromethyl group, followed by the displacement of another fluorine with a nitrile group. A more direct and likely industrial route would start from a commercially available trifluoromethylated benzene derivative, such as 2,3,4-trifluorobenzotrifluoride .
The SₙAr mechanism is predicated on the stabilization of a negative charge by electron-withdrawing groups. Both fluorine and the trifluoromethyl group are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, displacing a fluoride ion.
Caption: Proposed SₙAr pathway for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for analogous SₙAr cyanations on polyfluorinated aromatic rings.[1][7]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium or potassium cyanide (1.1 to 2.0 molar equivalents) to the solvent.
-
Substrate Introduction: While stirring under a nitrogen atmosphere, add 2,3,4-trifluorobenzotrifluoride (1.0 molar equivalent) dropwise to the suspension. Causality: The electron-withdrawing trifluoromethyl group at position 1 activates the fluorine at position 4 (para) for nucleophilic attack. This is due to the effective stabilization of the intermediate Meisenheimer complex.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature must be determined empirically to balance reaction rate with potential side reactions.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench by pouring into a large volume of ice-cold water. This precipitates the organic product and dissolves the inorganic salts.
-
Isolation and Purification: Collect the crude product by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Section 3: Chemical Reactivity and Synthetic Utility
2,3-Difluoro-6-(trifluoromethyl)benzonitrile is a versatile building block precisely because it contains three distinct functional handles that can be addressed with high selectivity.
Reactions of the Nitrile Group
The nitrile group is a gateway to several critical functional groups in drug synthesis.[8]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding benzamide , a common structural motif in pharmaceuticals. Complete hydrolysis provides the benzoic acid , which can be used in amide couplings or other carboxylate chemistry.[1][9]
-
Reduction: Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a benzylamine . The resulting aminomethyl group is a key pharmacophore for engaging with biological targets.[10]
Caption: Key transformations of the nitrile group for synthetic diversification.
Nucleophilic Aromatic Substitution (SₙAr) at C-F Bonds
The two fluorine atoms on the ring are activated towards SₙAr, although less so than the fluorine that was initially displaced during the synthesis. Strong nucleophiles, particularly oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles, can displace one of the fluorine atoms.[11][12] This allows for the introduction of ether or thioether linkages, further expanding the chemical space accessible from this intermediate. The regioselectivity of this second substitution would depend on the precise electronic environment and steric hindrance.
Section 4: Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine and fluorinated groups like trifluoromethyl (-CF₃) is a cornerstone of modern medicinal chemistry.[13] These groups are not mere placeholders but are used to rationally modulate a molecule's properties.[14][15]
The Role of Fluorine in Modulating Molecular Properties
The trifluoromethyl group and fluorine atoms in 2,3-Difluoro-6-(trifluoromethyl)benzonitrile impart several desirable characteristics to a parent molecule:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability.[14]
-
Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes. This is critical for oral bioavailability and, in some cases, penetration of the blood-brain barrier.[14]
-
Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of the aromatic ring. This can lead to more favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.
-
pKa Modulation: The powerful electron-withdrawing nature of the fluorinated ring can significantly lower the pKa of nearby acidic or basic groups, which can be tuned to optimize solubility or target engagement at physiological pH.
Caption: Relationship between the key functional groups and their impact on drug properties.
Section 5: Safety, Handling, and Storage
As a functionalized benzonitrile, this compound requires careful handling.
-
Hazard Profile: The primary hazards are associated with acute toxicity. It is classified as harmful if swallowed (H302).[1] Related fluorinated benzonitriles are also classified as harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5) is more than just a chemical intermediate; it is a strategically designed building block for creating high-value molecules. Its dense functionalization offers multiple avenues for synthetic elaboration, while the embedded fluorinated motifs provide a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of new drug candidates and agrochemicals. Understanding its synthesis, reactivity, and the physicochemical consequences of its incorporation is essential for researchers looking to leverage the unique properties of organofluorine chemistry in their discovery programs.
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2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
